N,N-Dimethyl-3-(methylamino)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(methylamino)propanamide hydrochloride: is an organic compound with the molecular formula C6H15ClN2O. It is a hydrochloride salt of N,N-Dimethyl-3-(methylamino)propanamide, which is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(methylamino)propanamide hydrochloride typically involves the reaction of N,N-Dimethyl-3-(methylamino)propanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-(methylamino)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N,N-Dimethyl-3-(methylamino)propanamide hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It is also employed in the synthesis of biologically active compounds .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It is also utilized in the manufacture of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical reactions, influencing the reaction pathways and outcomes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N,N-Dimethylpropionamide: Similar in structure but lacks the methylamino group.
Methyl 3-(dimethylamino)propionate: Contains a similar dimethylamino group but differs in the ester functional group
Uniqueness: N,N-Dimethyl-3-(methylamino)propanamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-3-(methylamino)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-5-4-6(9)8(2)3;/h7H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNBMFKLUMLBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.